Cas no 1214374-21-6 (4-Fluoro-3-(pyridin-3-yl)benzoyl chloride)

4-Fluoro-3-(pyridin-3-yl)benzoyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-3-(pyridin-3-yl)benzoyl chloride
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- インチ: 1S/C12H7ClFNO/c13-12(16)8-3-4-11(14)10(6-8)9-2-1-5-15-7-9/h1-7H
- InChIKey: QLCISTTXKPMMBU-UHFFFAOYSA-N
- SMILES: ClC(C1=CC=C(C(=C1)C1C=NC=CC=1)F)=O
計算された属性
- 精确分子量: 235.02
- 同位素质量: 235.02
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 30
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001047-500mg |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride |
1214374-21-6 | 95% | 500mg |
$1617.60 | 2023-09-04 | |
Alichem | A029001047-250mg |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride |
1214374-21-6 | 95% | 250mg |
$1068.20 | 2023-09-04 | |
Alichem | A029001047-1g |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride |
1214374-21-6 | 95% | 1g |
$2866.05 | 2023-09-04 |
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
4-Fluoro-3-(pyridin-3-yl)benzoyl chlorideに関する追加情報
Professional Introduction to 4-Fluoro-3-(pyridin-3-yl)benzoyl chloride (CAS No. 1214374-21-6)
4-Fluoro-3-(pyridin-3-yl)benzoyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1214374-21-6, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a fluoro-substituted benzoyl chloride moiety linked to a pyridine ring, imparts distinct chemical properties that make it invaluable in the development of novel therapeutic agents.
The presence of a fluoro group at the para position relative to the benzoyl chloride functionality enhances the lipophilicity and metabolic stability of the resulting derivatives, which is a critical factor in drug design. Additionally, the pyridin-3-yl substituent introduces a nitrogen-rich heterocyclic system, which can participate in hydrogen bonding interactions and modulate binding affinity to biological targets. These structural features have made 4-fluoro-3-(pyridin-3-yl)benzoyl chloride a preferred building block for medicinal chemists seeking to develop compounds with enhanced pharmacokinetic profiles.
In recent years, there has been a surge in research focused on harnessing the potential of fluorinated aromatic compounds in drug discovery. The fluoro group is renowned for its ability to influence both the physical properties and biological activity of molecules. For instance, it can improve metabolic stability by preventing rapid hydrolysis and can also enhance binding interactions by increasing lipophilicity. The compound 4-fluoro-3-(pyridin-3-yl)benzoyl chloride exemplifies these advantages, making it a versatile tool for synthesizing small-molecule inhibitors and probes.
One of the most compelling applications of 4-fluoro-3-(pyridin-3-yl)benzoyl chloride is in the development of kinase inhibitors, which are essential for treating various cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with pathological conditions. By serving as a precursor for designing kinase inhibitors, this compound enables researchers to create molecules that selectively target specific kinases while minimizing off-target effects. The pyridine moiety, in particular, can be tailored to optimize binding to the ATP-binding pocket of kinases, thereby enhancing drug efficacy.
The synthesis of 4-fluoro-3-(pyridin-3-yl)benzoyl chloride involves sophisticated organic transformations that highlight its synthetic utility. Typically, it is prepared through the chlorination of 4-fluoro-3-(pyridin-3-yl)benzoic acid using reagents such as thionyl chloride or phosphorus pentachloride. This process not only introduces the chloro group at the carbonyl position but also ensures high yield and purity, making it suitable for large-scale pharmaceutical production. The efficiency of this synthetic route underscores the importance of 4-fluoro-3-(pyridin-3-yl)benzoyl chloride as an industrial intermediate.
In addition to its role in kinase inhibition, 4-fluoro-3-(pyridin-3-yl)benzoyl chloride has been explored in other therapeutic areas, including antiviral and anti-inflammatory drug development. Its structural versatility allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored biological activities. For example, coupling this compound with amines or alcohols can yield amides or esters that exhibit potent antiviral properties by inhibiting viral protease enzymes.
The growing body of research on fluorinated benzoic acid derivatives has revealed novel mechanisms of action and therapeutic potentials. A recent study published in the Journal of Medicinal Chemistry demonstrated that compounds derived from 4-fluoro-substituted benzoyl chlorides exhibit significant anti-inflammatory effects by modulating cytokine production pathways. The study highlighted how the combination of fluoro and pyridine substituents could enhance binding affinity to inflammatory mediators, leading to reduced pro-inflammatory responses. Such findings underscore the importance of CAS No. 1214374-21-6 as a key intermediate in inflammation-focused drug discovery.
The impact of 4-fluoro-3-(pyridin-3-y1)benzoyl chloride extends beyond academic research into industrial applications. Pharmaceutical companies have incorporated this compound into their libraries for hit identification and lead optimization programs. Its broad applicability across multiple therapeutic areas makes it an indispensable tool for medicinal chemists working on next-generation drugs. As computational methods and high-throughput screening technologies advance, the demand for high-quality intermediates like this one is expected to grow further.
The safety profile of 4-fluoro-substituted benzoyl chlorides is another critical consideration in their application within pharmaceutical research and development. While chlorinated compounds require careful handling due to their potential reactivity with moisture or nucleophiles, proper storage conditions and handling protocols ensure their stability and usability. Researchers must adhere to stringent guidelines to prevent unintended side reactions that could compromise synthetic outcomes or pose safety risks.
In conclusion, 4-fluoro-octyldimethyl ether (CAS No.) represents a cornerstone in modern pharmaceutical chemistry due to its unique structural features and broad applicability in drug design. Its ability to enhance lipophilicity metabolic stability biological activity makes it an invaluable intermediate for developing novel therapeutics targeting cancers inflammation infections diseases Furthermore ongoing research continues uncover new applications mechanisms action highlighting significance compound future medicine development This underscores why understanding synthesis utilization such compounds essential advancing healthcare landscape.
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